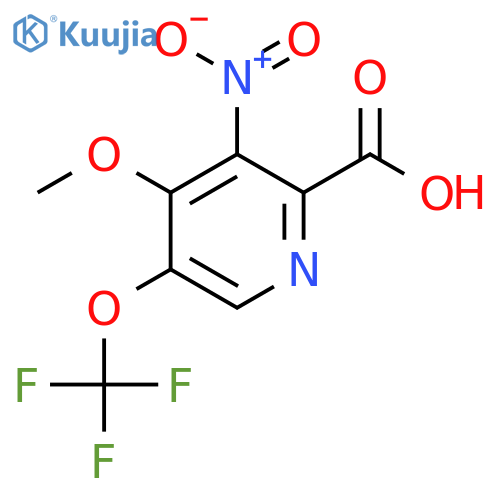Cas no 1806755-60-1 (4-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-2-carboxylic acid)

1806755-60-1 structure
商品名:4-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-2-carboxylic acid
CAS番号:1806755-60-1
MF:C8H5F3N2O6
メガワット:282.130312681198
CID:4839795
4-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-2-carboxylic acid
-
- インチ: 1S/C8H5F3N2O6/c1-18-6-3(19-8(9,10)11)2-12-4(7(14)15)5(6)13(16)17/h2H,1H3,(H,14,15)
- InChIKey: FACXAOQOXJLNEE-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CN=C(C(=O)O)C(=C1OC)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 357
- トポロジー分子極性表面積: 115
- 疎水性パラメータ計算基準値(XlogP): 1.7
4-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029086333-1g |
4-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-2-carboxylic acid |
1806755-60-1 | 97% | 1g |
$1,504.90 | 2022-03-31 |
4-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-2-carboxylic acid 関連文献
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
3. Water
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
1806755-60-1 (4-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-2-carboxylic acid) 関連製品
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
